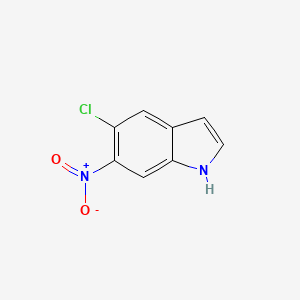

5-chloro-6-nitro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANDYYHXXQGUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-chloro-6-nitro-1H-indole from Substituted Anilines

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 5-chloro-6-nitro-1H-indole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The guide is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into the strategic application of classical and modern indole synthesis methodologies, with a primary focus on routes commencing from appropriately substituted anilines. The core of this guide will be a detailed exposition of the Leimgruber-Batcho indole synthesis, identified as a highly plausible and efficient route. Mechanistic insights, step-by-step experimental protocols, and a comparative analysis with other potential synthetic strategies, including the Fischer and Bartoli indole syntheses, are presented to provide a holistic understanding and practical applicability.

Introduction: The Significance of the this compound Scaffold

The indole nucleus is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceutical agents.[1] The specific substitution pattern of this compound presents a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel therapeutic candidates. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the reactivity of the indole ring, offering opportunities for diverse functionalization. A thorough understanding of the synthetic routes to this specific scaffold is therefore crucial for advancing drug discovery programs that target this chemical space.

Strategic Synthesis via the Leimgruber-Batcho Reaction

The Leimgruber-Batcho indole synthesis stands out as a robust and high-yielding method for the preparation of indoles from o-nitrotoluenes.[1][2] This two-step process, involving the formation of an enamine followed by reductive cyclization, is particularly well-suited for the synthesis of indoles with electron-withdrawing groups.[3]

Retrosynthetic Analysis and Key Precursor Identification

Our retrosynthetic analysis for this compound via the Leimgruber-Batcho approach identifies 4-chloro-5-nitro-2-methylaniline as the key starting material. This aniline derivative possesses the requisite substitution pattern to yield the target indole upon successful execution of the synthesis.

Caption: Retrosynthetic approach for this compound.

Synthesis of the Key Precursor: 4-chloro-5-nitro-2-methylaniline

The synthesis of 4-chloro-5-nitro-2-methylaniline can be achieved from the commercially available 4-chloro-2-methylaniline. The procedure involves a regioselective nitration.

Experimental Protocol: Synthesis of 4-chloro-5-nitro-2-methylaniline [4]

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 4-chloro-2-methylaniline in a suitable solvent such as tetrahydrofuran. Cool the solution to 0°C in an ice bath.

-

Nitration: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining the temperature at 0°C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 4-chloro-5-nitro-2-methylaniline.

Leimgruber-Batcho Synthesis of this compound

With the key precursor in hand, the two-step Leimgruber-Batcho synthesis can be executed.

Step 1: Enamine Formation

The first step involves the condensation of 4-chloro-2-methyl-5-nitroaniline with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the corresponding enamine.[2]

Caption: Enamine formation in the Leimgruber-Batcho synthesis.

Experimental Protocol: Enamine Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-methyl-5-nitroaniline in a high-boiling solvent like dimethylformamide (DMF).

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization

The enamine intermediate is then subjected to reductive cyclization to afford the final indole product. A variety of reducing agents can be employed, with Raney nickel and hydrazine, or palladium on carbon with hydrogen gas being common choices.[1][2]

Caption: Reductive cyclization to form the indole ring.

Experimental Protocol: Reductive Cyclization

-

Reaction Setup: Dissolve the crude enamine in a suitable solvent such as ethanol or tetrahydrofuran.

-

Reduction: Add the chosen reducing agent (e.g., a catalytic amount of Raney nickel followed by the slow addition of hydrazine hydrate). The reaction is often exothermic and may require cooling.

-

Reaction Monitoring: Monitor the disappearance of the intensely colored enamine and the formation of the indole product by TLC.

-

Work-up and Purification: Upon completion, filter the catalyst and concentrate the filtrate. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Alternative Synthetic Strategies

While the Leimgruber-Batcho synthesis is a highly recommended route, other classical indole syntheses can also be considered.

Fischer Indole Synthesis

The Fischer indole synthesis is a venerable method that involves the acid-catalyzed cyclization of an arylhydrazone.[5][6] To synthesize this compound via this route, one would require the corresponding 4-chloro-5-nitrophenylhydrazine .

Proposed Fischer Synthesis Route:

-

Synthesis of 4-chloro-5-nitrophenylhydrazine: This can be prepared from 4-chloro-5-nitroaniline via diazotization followed by reduction of the resulting diazonium salt.

-

Hydrazone Formation: The synthesized hydrazine would then be condensed with a suitable carbonyl compound that provides the C2 and C3 atoms of the indole ring. For an unsubstituted pyrrole ring, glyoxal or a protected form thereof could be used.

-

Cyclization: The resulting hydrazone would be treated with a strong acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce the[4][4]-sigmatropic rearrangement and subsequent cyclization to the indole.[5]

Challenges: The synthesis and handling of substituted hydrazines can be challenging, and the strongly acidic conditions of the Fischer synthesis may not be compatible with the nitro group, potentially leading to side reactions and lower yields.[7]

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes using vinyl Grignard reagents.[8][9][10] To adapt this for this compound, a suitably substituted nitroarene would be required. A plausible starting material would be 1,2-dichloro-3,4-dinitrobenzene .

Proposed Bartoli Synthesis Route:

-

Reaction with Vinyl Grignard: Treatment of 1,2-dichloro-3,4-dinitrobenzene with three equivalents of vinylmagnesium bromide would be the key step.[9] The reaction is typically carried out at low temperatures in THF.

-

Mechanism: The reaction proceeds through a complex mechanism involving the reduction of one nitro group to a nitroso group, followed by addition of the Grignard reagent, a[4][4]-sigmatropic rearrangement, and subsequent cyclization.[9][10]

-

Work-up: An acidic work-up would lead to the aromatization of the newly formed pyrrole ring.

Challenges: The synthesis of the required polysubstituted and highly electrophilic starting material, 1,2-dichloro-3,4-dinitrobenzene, may be complex. Furthermore, the regioselectivity of the Grignard attack on a molecule with two nitro groups and two chloro substituents could be a significant issue. The Bartoli synthesis is also known to be most effective for the synthesis of 7-substituted indoles, and its efficiency for other substitution patterns can vary.[9]

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Material | Key Advantages | Potential Challenges |

| Leimgruber-Batcho | 4-chloro-2-methyl-5-nitroaniline | High yields, mild conditions for cyclization, good tolerance for electron-withdrawing groups.[1][2] | Availability of the substituted o-nitrotoluene precursor.[11] |

| Fischer Indole | 4-chloro-5-nitrophenylhydrazine | Well-established and widely used method.[5] | Harsh acidic conditions, potential for side reactions, synthesis and stability of the hydrazine.[7] |

| Bartoli Indole | 1,2-dichloro-3,4-dinitrobenzene | Direct route to the indole core.[8] | Synthesis of the starting material, potential regioselectivity issues, generally better for 7-substituted indoles.[9] |

Conclusion

For the synthesis of this compound, the Leimgruber-Batcho indole synthesis emerges as the most promising and practical approach for researchers in a drug development setting. Its operational simplicity, high-yield potential, and the compatibility of its reaction conditions with the target molecule's functional groups make it a superior choice over the Fischer and Bartoli syntheses for this specific target. The successful synthesis hinges on the efficient preparation of the key intermediate, 4-chloro-5-nitro-2-methylaniline, for which a reliable synthetic protocol has been outlined. This guide provides the necessary technical details and strategic insights to enable the successful synthesis of this valuable indole derivative.

References

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-CHLORO-5-NITRO-2-TOLUIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Theoretical properties of 5-chloro-6-nitro-1H-indole

An In-Depth Technical Guide to the Theoretical Properties of 5-Chloro-6-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of substituents onto the indole scaffold allows for the fine-tuning of its physicochemical and electronic properties, thereby modulating biological activity. This guide provides a comprehensive theoretical analysis of this compound, a halogenated nitroindole with significant potential in drug discovery. By leveraging quantum chemical calculations and established spectroscopic principles, we will elucidate the molecule's electronic structure, predict its reactivity, and explore its potential as a pharmacologically active agent. This document serves as a foundational resource for researchers seeking to understand and exploit the properties of this promising heterocyclic compound.

Molecular Architecture and Synthetic Strategy

The this compound scaffold combines the electron-rich pyrrole ring, characteristic of indoles, with two powerful electron-withdrawing groups on the benzene moiety. The chlorine atom at the C5 position and the nitro group at the C6 position profoundly influence the molecule's electron density distribution, reactivity, and potential for intermolecular interactions.

The synthesis of substituted indoles can be approached through various classical methods, such as the Fischer, Bischler, or Leimgruber-Batcho indole syntheses. A plausible and efficient route for this compound would likely involve the nitration of a pre-existing 5-chloroindole derivative or the cyclization of a suitably substituted precursor, such as a substituted nitrotoluene. The Leimgruber-Batcho synthesis, known for its versatility and high yields, provides a robust framework for this process.

Caption: Generalized Leimgruber-Batcho workflow for indole synthesis.

Spectroscopic Profile: A Predictive Analysis

Spectroscopic analysis is indispensable for structural elucidation. While experimental data for the title compound is scarce, a robust theoretical profile can be constructed based on the known effects of its constituent functional groups on related indole scaffolds.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of the chloro and nitro groups significantly deshields the protons and carbons of the benzene ring.

-

¹H NMR: The N-H proton is expected to appear as a broad singlet in the downfield region (δ 10.0-12.0 ppm).[1] The protons on the benzene ring (H4 and H7) will be singlets due to the substitution pattern, with chemical shifts influenced by the strong deshielding from the adjacent nitro and chloro groups. The pyrrole ring protons, H2 and H3, will appear around δ 7.2-7.5 and δ 6.5-6.8 ppm, respectively.[1]

-

¹³C NMR: The carbon atoms attached to the electron-withdrawing groups (C5 and C6) will be significantly deshielded. The C6 carbon, bonded to the nitro group, is expected to have the most downfield shift in the aromatic region. The pyrrole ring carbons, C2 and C3, are predicted to resonate around δ 125-130 ppm and δ 100-105 ppm, respectively.[1]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by distinct vibrational frequencies corresponding to the molecule's functional groups.

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

Aromatic C-H Stretch: Multiple weak bands above 3000 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong, characteristic bands are expected: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value/Region | Rationale |

| ¹H NMR | δ(N-H) | 10.0 - 12.0 ppm | Acidic proton on nitrogen heteroatom.[1] |

| δ(H4, H7) | 7.5 - 8.5 ppm | Deshielded by adjacent EWGs. | |

| δ(H2, H3) | 6.5 - 7.5 ppm | Characteristic pyrrole ring protons.[1] | |

| ¹³C NMR | δ(C6) | >140 ppm | Directly attached to highly withdrawing NO₂ group. |

| δ(C5) | ~125-130 ppm | Attached to electronegative Cl atom. | |

| δ(C2, C3) | 125-130, 100-105 ppm | Typical indole pyrrole ring carbons.[1] | |

| IR | ν(N-H) | 3300 - 3400 cm⁻¹ | N-H bond stretching vibration. |

| ν(N-O) | 1500-1550, 1300-1350 cm⁻¹ | Asymmetric and symmetric stretching of the nitro group. | |

| Mass Spec | [M]⁺ | ~196.0 m/z (for ³⁵Cl) | Molecular ion peak based on the molecular formula C₈H₅ClN₂O₂. |

Quantum Chemical Insights into Reactivity

To move beyond qualitative predictions, we employ quantum chemical calculations, typically using Density Functional Theory (DFT), to model the electronic landscape of the molecule. These calculations provide quantitative metrics that are fundamental to understanding chemical reactivity and stability.[4][5]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. For this compound, the strong electron-withdrawing groups are expected to lower the energies of both orbitals, but particularly the LUMO, resulting in a relatively small energy gap. This suggests a molecule that is electronically active and potentially reactive.[6][7]

-

Orbital Distribution: The HOMO is predicted to be primarily distributed over the indole ring system, particularly the electron-rich pyrrole moiety, which is the typical site for electrophilic attack. In contrast, the LUMO is expected to be heavily localized on the nitro group and the adjacent benzene ring carbons.[6][7] This distribution signifies that the molecule will act as a nucleophile at the pyrrole ring and as an electrophile at the nitro-substituted benzene ring.

Caption: Frontier Molecular Orbitals (HOMO & LUMO) and the energy gap.

Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded diagram that visualizes the total electrostatic potential on the electron density surface of a molecule. It provides a powerful visual guide to intermolecular interactions and reactivity.

-

Electron-Rich Regions (Red/Yellow): These areas correspond to negative electrostatic potential and are susceptible to electrophilic attack. For this compound, the most negative potential will be localized on the oxygen atoms of the nitro group.

-

Electron-Poor Regions (Blue/Green): These areas have positive electrostatic potential and are targets for nucleophilic attack. The most positive region is expected around the N-H proton of the pyrrole ring, highlighting its acidic character. The carbons of the benzene ring, particularly C6, will also be electron-deficient due to the influence of the nitro group.

-

Predictive Power: The MEP map strongly suggests that the molecule will participate in hydrogen bonding as a donor via its N-H group and as an acceptor via the nitro-group oxygens. This is a critical insight for drug design, as hydrogen bonding is fundamental to ligand-receptor interactions.

Caption: Logic flow from MEP map to reactivity prediction.

Applications in Drug Discovery and Development

The theoretical properties of this compound make it a compelling scaffold for medicinal chemistry.

-

Anticancer Potential: Many nitroaromatic compounds are investigated as hypoxia-activated prodrugs.[8] The nitro group can be reduced under the low-oxygen conditions characteristic of solid tumors to form cytotoxic radicals. Furthermore, 5-nitroindole derivatives have shown potent activity as stabilizers of G-quadruplex structures in the promoter region of oncogenes like c-Myc, leading to the downregulation of cancer-promoting proteins.[9][10][11][12] The presence of the chloro group can enhance lipophilicity, potentially improving cell membrane permeability and metabolic stability.

-

Antimicrobial Activity: The nitro group is a well-known pharmacophore in antimicrobial agents (e.g., metronidazole).[8] Its ability to undergo reduction to produce reactive nitrogen species is a key mechanism for killing bacteria and parasites.[8] Indole derivatives themselves possess a broad spectrum of antimicrobial activities.[13] The combination of these two moieties in this compound suggests a strong potential for the development of novel anti-infective agents.[13][14]

Conclusion

The theoretical analysis of this compound reveals a molecule with a rich electronic architecture poised for chemical and biological activity. The strong electron-withdrawing effects of the chloro and nitro substituents create distinct regions of electrophilicity and nucleophilicity, lower the HOMO-LUMO energy gap, and confer a high potential for engaging in specific intermolecular interactions like hydrogen bonding. These properties make it an attractive candidate for electrophilic substitution at the pyrrole ring and a compelling scaffold for the design of novel anticancer and antimicrobial agents. This in-depth guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and ultimately exploit the therapeutic potential of this promising molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]

- 4. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Predicted NMR Spectrum of 5-chloro-6-nitro-1H-indole

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-chloro-6-nitro-1H-indole. As a key heterocyclic scaffold in medicinal chemistry, the unambiguous structural elucidation of its derivatives is paramount for advancing drug development programs. This document moves beyond simple data reporting, offering a detailed rationale for the predicted chemical shifts and coupling constants based on fundamental principles of substituent effects. We present a foundational analysis of the parent 1H-indole scaffold, systematically dissect the electronic influence of the chloro and nitro substituents, and summarize the predicted spectral data in clear, tabular formats. Furthermore, we provide a robust, field-proven experimental protocol for acquiring high-quality NMR data for this class of compounds and outline a logical workflow for structural verification. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for definitive molecular characterization.

Introduction: The Imperative of Structural Certainty

In the landscape of modern drug discovery, the indole nucleus stands as a "privileged structural motif," forming the core of numerous therapeutic agents.[1] The functionalization of this scaffold allows for the fine-tuning of pharmacological activity. However, with each synthetic modification, the potential for isomeric ambiguity arises. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous determination of molecular structure in solution.[2]

This guide focuses on a specific, synthetically relevant derivative: this compound. The prediction of its NMR spectrum serves two primary purposes:

-

Proactive Verification: It provides a theoretical benchmark against which experimentally acquired data can be compared, enabling rapid confirmation of synthetic outcomes.

-

Educational Insight: It offers a practical case study in applying the foundational principles of substituent-induced chemical shifts, enhancing the spectral interpretation skills of chemists.

We will begin by establishing a baseline with the well-characterized spectrum of 1H-indole before deconstructing the predictable electronic perturbations introduced by the chloro and nitro groups.

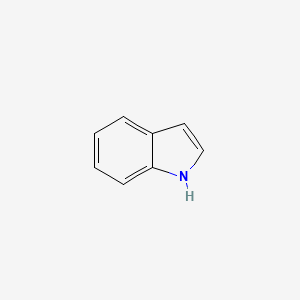

Foundational Spectrum: 1H-Indole as a Reference

Understanding the spectrum of the parent 1H-indole is a prerequisite for predicting the spectrum of its substituted analogue. The delocalized π-electron system of the bicyclic structure gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The standard numbering convention for the indole ring is used throughout this document.

¹H NMR Spectrum of 1H-Indole

The proton spectrum of indole is highly dependent on the solvent used, particularly the chemical shift of the N-H proton (H1).[3][4] In a non-polar solvent like CDCl₃, the signals are well-resolved. The pyrrole protons (H2, H3) appear at higher field than the benzenoid protons due to the higher electron density of the five-membered ring.

¹³C NMR Spectrum of 1H-Indole

The carbon spectrum shows eight distinct signals corresponding to the eight carbons of the indole nucleus. The chemical shifts provide a detailed map of the electronic environment throughout the scaffold.[5][6]

Table 1: Reference NMR Data for 1H-Indole in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 (N-H) | ~8.10 (broad s) | - |

| 2 | ~7.20 (dd) | 124.3 |

| 3 | ~6.52 (dd) | 102.2 |

| 3a | - | 127.8 |

| 4 | ~7.65 (d) | 120.8 |

| 5 | ~7.12 (ddd) | 122.1 |

| 6 | ~7.18 (ddd) | 119.8 |

| 7 | ~7.60 (d) | 111.2 |

| 7a | - | 135.7 |

Note: Values are approximate and compiled from literature sources.[3][5] Exact shifts can vary with concentration and solvent purity.

Predictive Analysis of this compound

The prediction of the NMR spectrum for the title compound is grounded in the principle of Substituent Chemical Shifts (SCS) . Each substituent (–Cl and –NO₂) imparts a predictable electronic effect (inductive and mesomeric) on the indole ring, which alters the shielding of nearby nuclei.

Causality of Substituent Effects

-

5-Chloro Group: Chlorine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect, -I). However, it possesses lone pairs of electrons that can be donated into the aromatic π-system (mesomeric effect, +M). The inductive effect is generally dominant, leading to a net deshielding of the attached carbon (C5) and adjacent protons (H4).

-

6-Nitro Group: The nitro group is a powerful electron-withdrawing group, acting through both strong inductive (-I) and mesomeric (-M) effects. This combination results in significant deshielding (a downfield shift) of nuclei ortho and para to its position.

The diagram below illustrates the primary electronic influences of these substituents on the indole ring.

Caption: Electronic effects of chloro and nitro groups on the indole nucleus.

Predicted ¹H NMR Spectrum

The combined influence of the substituents leads to a highly simplified aromatic region compared to the parent indole.

-

H1 (N-H): Expected to be significantly deshielded due to the overall electron-withdrawing nature of the ring and potential for hydrogen bonding. It will likely appear as a broad singlet far downfield, especially in DMSO-d₆.

-

H2 & H3: These pyrrole protons are relatively distant from the substituents and will experience minor shifts compared to the parent indole. Their coupling pattern (doublets or triplets) should remain.

-

H4: This proton is ortho to the chloro group and meta to the nitro group. The primary deshielding effect will come from the chloro group. With no adjacent protons, it will appear as a singlet .

-

H7: This proton is ortho to the strongly electron-withdrawing nitro group. This proximity will cause a substantial downfield shift. With no adjacent protons, it will also appear as a singlet .

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H1 (N-H) | 11.5 - 12.5 (in DMSO-d₆) | broad s | - | Electron-withdrawing groups; H-bonding with solvent. |

| H2 | 7.3 - 7.5 | d | J₂,₃ ≈ 3.0 | Minor inductive effect from benzene ring substituents. |

| H3 | 6.6 - 6.8 | d | J₃,₂ ≈ 3.0 | Minor inductive effect from benzene ring substituents. |

| H4 | 7.8 - 8.0 | s | - | Deshielded by ortho-Cl; no adjacent protons. |

| H7 | 8.1 - 8.3 | s | - | Strongly deshielded by ortho-NO₂; no adjacent protons. |

Note: Typical vicinal coupling constants (³JHH) in aromatic systems are in the range of 6-8 Hz.[7]

Predicted ¹³C NMR Spectrum

The carbon shifts are highly sensitive to the ipso, ortho, meta, and para effects of the substituents.

-

C2 & C3: Similar to the protons, these carbons will experience only minor shifts.

-

C4: Shifted downfield by the ortho-chloro and meta-nitro effects.

-

C5: The ipso-carbon attached to chlorine will be deshielded.

-

C6: The ipso-carbon attached to the nitro group will be strongly deshielded.

-

C7: Shifted downfield by the ortho-nitro and meta-chloro effects.

-

Bridgehead Carbons (C3a, C7a): These quaternary carbons will also shift based on their proximity to the electron-withdrawing groups. C7a, being adjacent to the N-H and para to the chloro group, will be significantly affected.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Shift (δ, ppm) | Rationale |

| C2 | 125 - 127 | Minor long-range effects. |

| C3 | 103 - 105 | Minor long-range effects. |

| C3a | 129 - 131 | Para to nitro group. |

| C4 | 120 - 122 | Ortho to chloro group. |

| C5 | 126 - 128 | Ipso-effect of chlorine. |

| C6 | 142 - 145 | Strong ipso-effect of nitro group. |

| C7 | 115 - 117 | Ortho to nitro group. |

| C7a | 137 - 139 | Adjacent to N-H, para to chloro group. |

Note: Predictions are based on additive models applied to the 1H-indole reference data. For higher accuracy, computational methods like those offered by ACD/Labs or machine learning-based predictors can be employed.[2][8]

Experimental Protocol: Acquiring a Validating Spectrum

The trustworthiness of any spectral analysis hinges on the quality of the acquired data. The following protocol is a self-validating system for obtaining high-resolution NMR spectra of indole derivatives.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectrum.

-

Mass: Weigh approximately 10-15 mg for ¹H NMR or 30-50 mg for ¹³C NMR into a clean, dry vial.[9]

-

Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Dissolution: Vortex the sample until fully dissolved. A brief, gentle warming may be applied if necessary.

-

Transfer: Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

Spectrometer Setup and Acquisition (400 MHz Spectrometer)

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the DMSO-d₆.

-

Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard 1-pulse experiment.

-

Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration if quantitation is needed.

-

Number of Scans (NS): 16-64 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier Transform.

-

Phase the spectrum carefully.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum to the residual DMSO peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ septet (δ ~39.52 ppm).

-

Structural Verification Workflow

The final step is to compare the experimental data with the predicted values to achieve unambiguous structural confirmation. This process is a cornerstone of quality control in chemical synthesis.

Caption: Workflow for NMR-based structural verification of a synthesized compound.

Conclusion

This guide has provided a detailed, rationale-driven prediction of the ¹H and ¹³C NMR spectra for this compound. By grounding these predictions in the fundamental electronic effects of the chloro and nitro substituents, we have constructed a reliable theoretical model for experimental comparison. The predicted ¹H spectrum is notable for its two aromatic singlets at δ ~7.8-8.0 ppm (H4) and δ ~8.1-8.3 ppm (H7), which are diagnostic for this substitution pattern. The ¹³C spectrum is characterized by the strongly deshielded C6 signal at δ ~142-145 ppm. The provided experimental protocols and verification workflow offer a robust framework for scientists to confidently elucidate the structures of this and related indole derivatives, ensuring the integrity and progression of their research and development efforts.

References

- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to 5-chloro-6-nitro-1H-indole: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic therapeutic agents.[1][2] The strategic functionalization of this scaffold with halogen and nitro groups can profoundly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive analysis of 5-chloro-6-nitro-1H-indole, a key heterocyclic building block. We will detail its chemical structure and nomenclature, physicochemical properties, a robust synthetic protocol, and methods for its spectroscopic characterization. Furthermore, we will explore its significance and potential applications as a versatile intermediate for the development of novel bioactive molecules, particularly in the fields of oncology and infectious diseases. This document is intended as a practical resource for researchers, chemists, and drug development professionals engaged in the exploration of advanced indole-based chemical entities.

Chemical Identity and Structure

The precise arrangement of substituents on the indole ring is critical for molecular recognition by biological targets. This compound is characterized by a chlorine atom at position 5 and a nitro group at position 6 of the bicyclic indole framework.

IUPAC Name and Synonyms

-

Systematic IUPAC Name: this compound

-

Common Synonyms: 5-Chloro-6-nitroindole

-

CAS Number: 1423120-30-2[3]

Chemical Structure

The structure consists of a benzene ring fused to a pyrrole ring, with the substituents located on the benzene portion.

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Key Molecular Identifiers

A summary of the key chemical identifiers for this compound is provided below. This data is essential for substance registration, database searching, and computational modeling.

| Identifier | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₂ | [4] |

| Molecular Weight | 196.59 g/mol | [4] |

| Canonical SMILES | C1=C(C=C2C(=C1--INVALID-LINK--[O-])NC=C2)Cl | N/A |

| InChIKey | WZVBKWHXWRBUHL-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physicochemical properties of an intermediate are fundamental to designing reaction conditions and predicting the characteristics of its downstream derivatives, such as solubility and membrane permeability.[5][6] The data presented here are primarily based on computational predictions, as extensive experimental data for this specific compound is not widely published.

| Property | Predicted Value | Notes |

| XLogP3 | 2.5 | Indicates moderate lipophilicity.[4] |

| Topological Polar Surface Area (TPSA) | 61.6 Ų | Influences transport properties and solubility.[4] |

| Hydrogen Bond Donors | 1 | The N-H group of the indole ring.[4] |

| Hydrogen Bond Acceptors | 2 | The oxygen atoms of the nitro group.[4] |

| Storage Condition | Room temperature | [3] |

Synthesis and Purification

The synthesis of this compound is most logically achieved via the electrophilic nitration of the readily available precursor, 5-chloro-1H-indole. The directing effects of the pyrrole ring and the existing chloro substituent guide the position of the incoming nitro group.

Rationale for Synthetic Strategy

The indole nucleus is electron-rich and highly susceptible to electrophilic substitution. In the nitration of 5-chloro-1H-indole, the activating, ortho-, para-directing pyrrole nitrogen strongly influences the outcome. However, direct substitution on the pyrrole ring (typically at C3) is often kinetically favored but can lead to instability and polymerization under harsh acidic conditions. Substitution on the benzene ring is thermodynamically more stable. The chlorine at C5 is a deactivating, ortho-, para-director. The most activated positions on the benzene ring are C4 and C6. Steric hindrance from the peri-position (C4) and the electronic influence of the chloro group favor substitution at the C6 position, making it the expected major product.

Synthesis Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of this compound from its precursor.

Caption: A workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method based on standard procedures for indole nitration.[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloro-1H-indole (1.0 eq) in concentrated sulfuric acid (H₂SO₄). The volume should be sufficient to ensure complete dissolution. Cool the flask to 0°C in an ice-salt bath.

-

Expert Insight: Using concentrated sulfuric acid as the solvent ensures the formation of the nitronium ion (NO₂⁺), the active electrophile, and keeps the indole protonated to prevent acid-catalyzed polymerization. Cooling is critical to control the exothermic reaction and minimize side-product formation.

-

-

Nitration: While maintaining the temperature at 0°C, add a solution of potassium nitrate (KNO₃) (1.05 eq) in concentrated sulfuric acid dropwise over 30-60 minutes.

-

Expert Insight: A slight excess of the nitrating agent ensures complete conversion of the starting material. Slow, dropwise addition is crucial for temperature control.

-

-

Reaction Monitoring: Stir the reaction mixture at 0°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Trustworthiness: This step safely quenches the reaction by diluting the strong acid and precipitates the organic product, which has low solubility in water.

-

-

Work-up: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. The crude product can be further purified by extraction. Dissolve the solid in ethyl acetate, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic and Analytical Characterization

Structural confirmation is a non-negotiable step in synthesis. While public domain experimental spectra for this specific molecule are scarce, the expected spectroscopic data can be reliably predicted based on the analysis of its functional groups and comparison with similar structures.[8][9]

Predicted ¹H NMR Spectroscopy

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-1 (N-H) | 8.5 - 9.0 | br s | Broad singlet, exchangeable with D₂O. |

| H-4 | 8.1 - 8.3 | s | Singlet, deshielded by the adjacent nitro group. |

| H-7 | 7.8 - 8.0 | s | Singlet, deshielded by the benzene ring current. |

| H-2 | 7.3 - 7.5 | t or dd | Triplet or doublet of doublets, coupled to H-1 and H-3. |

| H-3 | 6.6 - 6.8 | t or dd | Triplet or doublet of doublets, coupled to H-1 and H-2. |

Predicted ¹³C NMR Spectroscopy

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-6 | 142 - 145 |

| C-7a | 134 - 136 |

| C-3a | 128 - 130 |

| C-2 | 125 - 127 |

| C-5 | 120 - 122 |

| C-7 | 118 - 120 |

| C-4 | 112 - 114 |

| C-3 | 103 - 105 |

Predicted Key Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3350 - 3450 | Stretching |

| C-H (aromatic) | 3050 - 3150 | Stretching |

| NO₂ (asymmetric) | 1510 - 1540 | Stretching |

| NO₂ (symmetric) | 1330 - 1360 | Stretching |

| C-Cl | 700 - 800 | Stretching |

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an end-product therapeutic itself but serves as a highly valuable and versatile intermediate.[3] Its utility stems from the presence of three distinct functional handles—the indole N-H, the chloro group, and the nitro group—which can be selectively modified to generate diverse libraries of complex molecules.

A Privileged Scaffold for Further Elaboration

The 5-chloro-indole core is considered a "privileged scaffold" in drug discovery, with derivatives showing promise in oncology and neuroscience.[10] The nitro group adds another layer of synthetic versatility; it can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further functionalization (e.g., Sandmeyer reaction).

Role as a Key Building Block Diagram

This diagram illustrates the role of this compound as a central building block in the drug discovery pipeline.

Caption: The strategic role of this compound in generating diverse derivatives for various therapeutic targets.

Potential Therapeutic Arenas

-

Anticancer Agents: Many substituted indoles are potent inhibitors of protein kinases.[10] Furthermore, 5-nitroindole derivatives have been specifically investigated as stabilizers of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to cancer cell apoptosis.[11]

-

Antimicrobial and Antiviral Agents: The isatin core (indole-2,3-dione), often derived from substituted indoles, is a well-known pharmacophore in antimicrobial research.[12] Derivatives of 5-chloro-indole have shown activity against various bacteria and fungi.[12][13]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

General Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Specific Hazards: Nitroaromatic compounds are often toxic and can be absorbed through the skin. They should be treated as potentially mutagenic. Avoid creating dust.

Conclusion

This compound is a strategically important chemical intermediate with significant potential for medicinal chemistry and drug discovery. Its well-defined structure, coupled with multiple sites for chemical modification, makes it an ideal starting point for the synthesis of novel and complex molecular architectures. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, verify, and utilize this compound in their discovery programs. The established biological relevance of both the 5-chloro-indole and nitro-indole scaffolds strongly suggests that derivatives of this compound will continue to be a fruitful area of investigation for developing next-generation therapeutics.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. 6-chloro-5-nitro-1H-indole | C8H5ClN2O2 | CID 18932857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Regioselective Nitration of 5-Chloro-1H-indole: Mechanisms, Protocols, and Strategic Control

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Functionalization of the indole nucleus, particularly through nitration, provides critical intermediates for drug development. However, the high reactivity and multiple potential sites for electrophilic attack on the indole ring present a significant challenge in controlling regioselectivity. This technical guide provides an in-depth examination of the regioselective nitration of 5-chloro-1H-indole, a common and synthetically valuable starting material. We will dissect the underlying mechanistic principles that govern the site of nitration, present validated experimental protocols for achieving selectivity at different positions, and offer field-proven insights for troubleshooting common synthetic hurdles. This document is intended for researchers, chemists, and drug development professionals seeking to master the strategic functionalization of substituted indoles.

The Electronic Landscape: Understanding Indole's Reactivity

The chemistry of indole is dominated by electrophilic aromatic substitution, a consequence of it being a π-excessive, electron-rich heterocycle.[2] The fused pyrrole ring is significantly more reactive than the benzene ring. The key to controlling regioselectivity lies in understanding the nuanced electronic distribution within the molecule.

The Intrinsic Preference for C3 Attack

In an unsubstituted indole, the C3 position is the most nucleophilic and therefore the primary site for electrophilic attack.[2][3] This preference is rooted in the superior stability of the cationic intermediate (σ-complex or arenium ion) formed upon attack at C3 versus C2. As illustrated below, the positive charge in the C3-attack intermediate can be delocalized onto the nitrogen atom without disrupting the aromatic sextet of the fused benzene ring, a highly stabilizing feature.[4] In contrast, stabilizing the intermediate from C2 attack requires breaking the benzene aromaticity, which is energetically unfavorable.

References

- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to Predicting the Organic Solvent Solubility of 5-chloro-6-nitro-1H-indole for Pharmaceutical Development

Executive Summary

The aqueous and organic solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from early-stage discovery through to formulation and ultimate bioavailability.[1][2][3] Poor solubility can terminate the development of otherwise promising candidates.[4] This guide provides an in-depth technical framework for predicting the solubility of 5-chloro-6-nitro-1H-indole, a heterocyclic compound representative of many new chemical entities (NCEs), in a range of organic solvents. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for solubility prediction and validation. We will explore the causal factors governing solubility and detail two powerful predictive models: the Conductor-like Screening Model for Real Solvents (COSMO-RS) and Hansen Solubility Parameters (HSP). The objective is to equip scientists with the tools to make informed decisions in solvent selection, formulation development, and process chemistry.

The Foundational Role of Solubility in Pharmaceutical Sciences

Solubility, the ability of a solute to form a homogenous solution with a solvent, directly impacts an API's absorption, distribution, metabolism, and excretion (ADME) profile.[5] For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[2] It is estimated that over 40% of NCEs developed in the pharmaceutical industry exhibit poor aqueous solubility, presenting a major hurdle for formulation scientists.[2][4]

Beyond aqueous solubility, understanding an API's behavior in organic solvents is paramount for:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is crucial for yield and purity.

-

Formulation: The development of amorphous solid dispersions, lipid-based formulations, and other advanced delivery systems often relies on organic solvents.[6]

-

Analytical Method Development: Choosing suitable solvents is essential for techniques like High-Performance Liquid Chromatography (HPLC).

The molecular structure of this compound, with its polar nitro group, halogen substituent, and hydrogen-bonding indole moiety, suggests complex solubility behavior that necessitates a robust predictive approach.

Theoretical Pillars of Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in solubility.[7][8] This can be quantified by examining the intermolecular forces between the solute (this compound) and potential solvents. These forces are broadly categorized as:

-

Dispersion Forces (van der Waals): Weak, temporary attractions arising from fluctuating electron clouds.

-

Polar Forces (Dipolar): Electrostatic interactions between permanent dipoles.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like the nitrogen in the indole ring).

A successful dissolution process occurs when the energy released from solute-solvent interactions favorably compensates for the energy required to overcome solute-solute and solvent-solvent interactions.

Predictive Modeling for Informed Solvent Selection

While experimental determination remains the definitive measure of solubility, predictive models offer a rapid and cost-effective means of screening a wide range of solvents, thereby narrowing the experimental focus.

COSMO-RS: A Quantum Chemical Approach

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful, first-principles method for predicting the thermodynamic properties of fluids and solutions.[9][10][11] It operates on the basis of quantum chemical calculations to determine the chemical potential of a molecule in a liquid phase.[11]

The Causality Behind COSMO-RS: COSMO-RS treats each molecule as being within a virtual conductor, which allows for the calculation of a "sigma profile" (σ-profile). This profile is a histogram of the molecule's surface polarity. By comparing the σ-profiles of the solute (this compound) and a solvent, COSMO-RS can predict their interaction energies and, consequently, the solubility. This method is particularly advantageous in early development as it does not require any experimental data for the specific solute-solvent system.[12] Studies have shown that COSMO-RS provides a good qualitative ranking of solvents and can achieve a root-mean-square deviation of 0.5 to 1.5 log units in quantitative predictions.[10]

Workflow for COSMO-RS Solubility Prediction:

Caption: COSMO-RS workflow for solubility prediction.

Hansen Solubility Parameters (HSP): A Practical, Empirical Model

Hansen Solubility Parameters offer a more empirical yet highly effective method for predicting solubility.[6][13] The model deconstructs the total Hildebrand solubility parameter into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.[8]

Every molecule can be described by a unique set of these three parameters, defining a point in "Hansen space".[8] The principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between two substances in Hansen space is calculated as:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller 'Ra' value indicates a higher likelihood of solubility.

Workflow for Determining and Using HSP:

Caption: Hansen Solubility Parameter workflow.

Hypothetical Predicted Solubility of this compound

While specific experimental data for this compound is not publicly available, we can generate a hypothetical solubility profile based on the principles of COSMO-RS and HSP. The molecule's structure suggests it will have significant polar (from the nitro group and C-Cl bond) and hydrogen-bonding (from the N-H group) character.

Table 1: Predicted Solubility Ranking in Common Organic Solvents

| Solvent | Predicted Solubility (Qualitative) | Rationale |

| High Solubility | ||

| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar, aprotic, strong hydrogen bond acceptor. Likely to have a small Hansen distance (Ra). |

| N,N-Dimethylformamide (DMF) | High | Polar aprotic solvent, good hydrogen bond acceptor. |

| Acetone | Moderate to High | Polar aprotic, moderate hydrogen bond acceptor. |

| Moderate Solubility | ||

| Ethanol | Moderate | Protic solvent with both polar and non-polar character. Can act as both H-bond donor and acceptor. |

| Isopropyl Alcohol (IPA) | Moderate | Similar to ethanol but slightly less polar. |

| Dichloromethane (DCM) | Moderate | Apolar solvent with some dipole moment. Can interact with the chlorinated part of the molecule. |

| Low Solubility | ||

| Toluene | Low | Non-polar aromatic solvent. Poor match for the polar and H-bonding nature of the solute. |

| Heptane/Hexane | Very Low | Aliphatic, non-polar solvents. Significant mismatch in HSP. |

Experimental Validation: The Self-Validating System

Predictions from computational models must always be validated experimentally. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[14][15][16]

Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

HPLC with a validated analytical method for the API

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure equilibrium is reached with the solid phase.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.[15]

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Centrifuge the sample to further separate the solid and liquid phases.[14]

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter to remove any remaining solid particles.

-

Dilution and Analysis: Immediately dilute the sample with a suitable solvent to prevent precipitation. Analyze the concentration of the dissolved API using a validated HPLC method.

-

Confirmation of Equilibrium: To ensure equilibrium was reached, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[15]

Data Analysis: The solubility is reported in units such as mg/mL or moles/L. The results from this experiment serve to validate or refine the predictions from the COSMO-RS and HSP models.

Conclusion and Future Directions

Predicting the solubility of new chemical entities like this compound is a critical, data-driven process in modern drug development. By integrating powerful predictive models such as COSMO-RS and Hansen Solubility Parameters, researchers can significantly de-risk the development process, saving time and resources. These computational tools provide a strong directional guide for solvent screening, but must be anchored by rigorous experimental validation, for which the shake-flask method remains the benchmark. The methodologies outlined in this guide provide a robust framework for understanding and predicting the solubility of complex molecules, ultimately facilitating the journey from discovery to a viable pharmaceutical product.

References

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. ucd.ie [ucd.ie]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 12. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. researchgate.net [researchgate.net]

- 15. who.int [who.int]

- 16. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

Unlocking the Potential of 5-Chloro-6-Nitro-1H-Indole: A Technical Guide to Emerging Research Frontiers

For the Attention of Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and versatile reactivity have made it a "privileged structure" in the quest for novel therapeutic agents.[3] Within this vast chemical space, the strategic placement of electron-withdrawing groups can dramatically alter the molecule's biological activity and open up new avenues for investigation. This guide focuses on a sparsely explored yet highly promising derivative: 5-chloro-6-nitro-1H-indole . The combination of a chloro group at the 5-position and a nitro group at the 6-position creates a unique electronic profile that suggests significant potential in oncology, neuropharmacology, and materials science. This document serves as an in-depth technical guide, moving beyond established knowledge to delineate novel, actionable research paths for this compelling molecule.

I. The Strategic Imperative: Why this compound?

The rationale for focusing on this specific indole derivative is rooted in the known pharmacological contributions of its constituent functional groups. The 5-chloro substitution is a common feature in biologically active indoles, often enhancing binding affinity and metabolic stability.[4] For instance, 5-chloro-indole derivatives have shown promise as potent inhibitors of kinases like EGFR and BRAF, which are critical targets in cancer therapy.[4]

The nitro group, a powerful electron-withdrawing moiety, is a well-established pharmacophore in its own right, present in numerous antimicrobial and anticancer agents.[5] Nitro-containing compounds can act as bioreductive prodrugs, being selectively activated in the hypoxic environments characteristic of solid tumors. Furthermore, 5-nitroindole derivatives have been investigated as c-Myc G-quadruplex binders, demonstrating a potential mechanism for downregulating this key oncogene.[6][7]

The combination of these two groups on the indole ring at the 5 and 6 positions is anticipated to create a molecule with distinct properties, including:

-

Enhanced Electrophilicity: The C2 and C3 positions of the indole are expected to be more susceptible to nucleophilic attack, opening up unique synthetic possibilities.

-

Modulated pKa: The acidity of the N-H proton will be increased, influencing its hydrogen bonding capabilities and potential interactions with biological targets.

-

Unique Dipole Moment: The push-pull electronic nature of the substituted ring suggests potential for applications in materials science, similar to other nitroaromatic compounds.[8]

This guide will now explore tangible research directions stemming from these foundational hypotheses.

II. Charting the Course: Proposed Research Areas

We propose a multi-pronged research strategy to unlock the potential of this compound, encompassing novel synthesis, targeted biological screening, and exploration of materials science applications.

Area 1: Advanced Synthetic Strategies and Library Development

While the direct synthesis of this compound is not extensively documented, established indole synthetic methodologies can be adapted. A logical starting point is the regioselective nitration of 5-chloroindole.

Proposed Synthetic Workflow:

Caption: Proposed synthetic and derivatization workflow for this compound.

Detailed Protocol 1: Synthesis of this compound

-

Reaction Setup: To a stirred solution of 5-chloroindole (1.0 eq) in concentrated sulfuric acid at 0°C, add a solution of potassium nitrate (1.1 eq) in concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Rationale: This standard nitration protocol is a well-established method for aromatic compounds. The use of a strong acid protonates the indole, and the directing effects of the chloro and indole nitrogen atoms are expected to favor nitration at the C6 position.

Library Development: The core scaffold can be readily diversified at the N1, C2, and C3 positions to generate a focused library for structure-activity relationship (SAR) studies.

| Position | Proposed Reaction | Reagents | Rationale for Diversification |

| N1 | Alkylation/Arylation | Alkyl halides, Aryl boronic acids | Modulate solubility, lipophilicity, and steric bulk. |

| C3 | Mannich Reaction | Formaldehyde, secondary amines | Introduce basic side chains for improved pharmacokinetic properties. |

| C3 | Vilsmeier-Haack | POCl₃, DMF | Generate a C3-aldehyde for further elaboration into diverse functional groups. |

| C2 | Palladium-catalyzed cross-coupling | Boronic acids, stannanes | Introduce aryl or heteroaryl groups to explore pi-stacking interactions. |

Area 2: Biological Evaluation - A Tiered Screening Approach

Based on the structural alerts within this compound, we propose a tiered screening approach focused on oncology and neuroprotection.

A. Anticancer Activity Screening Funnel

The presence of both chloro and nitro groups strongly suggests potential anticancer activity.[9][10] A logical screening cascade would begin with broad cytotoxicity assays and progress to more specific mechanistic studies.

Caption: A proposed tiered screening funnel for evaluating the anticancer potential of this compound derivatives.

Detailed Protocol 2: Kinase Inhibition Assay (Example: EGFR)

-

Assay Principle: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a substrate peptide by the EGFR kinase domain.

-

Procedure:

-

Dispense the test compound (from the synthesized library) at various concentrations into a 384-well plate.

-

Add the EGFR enzyme and the ULight™-poly-GT substrate.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the Europium-labeled anti-phosphotyrosine antibody.

-

Incubate to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[4]

Rationale: The 5-chloroindole scaffold is a known kinase inhibitor motif.[4] This assay provides a quantitative measure of the compound's ability to inhibit a specific, clinically relevant cancer target.

B. Neuroprotective Activity Screening

Chronic inflammation and oxidative stress are key pathological features of neurodegenerative diseases.[11] Indole derivatives have shown promise as neuroprotective agents, and the electronic nature of the target scaffold warrants investigation in this area.[12][13]

Proposed Neuroprotection Assays:

| Assay | Model System | Endpoint Measured | Rationale |

| Antioxidant Capacity | Cell-free (e.g., DPPH) or Cellular (e.g., DCFDA) | Reduction of ROS | The nitroaromatic moiety may modulate cellular redox status. |

| Anti-inflammatory Activity | LPS-stimulated BV-2 microglia | Nitric oxide (Griess assay), Pro-inflammatory cytokines (ELISA for TNF-α, IL-6) | Indoles can modulate inflammatory pathways in the CNS. |

| Neuroprotection against Oxidative Stress | SH-SY5Y cells treated with H₂O₂ or 6-OHDA | Cell viability (MTT), Caspase-3 activity | Assess the ability to protect neurons from common stressors implicated in Parkinson's and Alzheimer's disease.[14][15] |

Detailed Protocol 3: Neuroprotection against 6-OHDA-Induced Toxicity

-

Cell Culture: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Induction of Toxicity: Add 6-hydroxydopamine (6-OHDA) to the wells (excluding the negative control) to a final concentration known to induce approximately 50% cell death.

-

Incubation: Incubate the plate for 24 hours.

-

Viability Assessment: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the presence of the test compound indicates a neuroprotective effect.[15]

Rationale: The 6-OHDA model is a well-established in vitro model for Parkinson's disease, inducing neuronal death through oxidative stress.[15] This assay provides a direct measure of the compound's ability to protect neurons from a disease-relevant insult.

Area 3: Materials Science Applications

The inherent "push-pull" electronic structure of this compound, with the electron-donating indole nitrogen and the electron-withdrawing nitro and chloro groups, makes it an intriguing candidate for novel organic materials.

Proposed Research Directions:

-

Polymerization: Investigate the chemical or electrochemical polymerization of this compound to form polyindoles. The resulting polymers could possess interesting conductive and thermal properties.[16]

-

Non-Linear Optics (NLO): The significant molecular dipole moment suggests that single crystals of this compound or its derivatives could exhibit NLO properties, which are valuable for applications in telecommunications and optical computing.

-

Organic Semiconductors: Functionalized derivatives could be explored as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The indole moiety is a known hole-transporting material, and the substituents can be used to tune the HOMO/LUMO energy levels.

Experimental Workflow for Polymerization:

Caption: Workflow for the synthesis and characterization of poly(this compound).

III. Conclusion and Future Outlook

This compound represents a molecule at the confluence of promising structural motifs. While underexplored, its rational design suggests a high probability of discovering novel biological activities and material properties. The research areas outlined in this guide provide a comprehensive and logical framework for its systematic investigation. By pursuing a strategy that integrates novel synthesis, targeted biological screening, and materials science exploration, the scientific community can effectively unlock the latent potential of this intriguing scaffold. The journey from a chemical curiosity to a valuable lead compound or functional material is a challenging one, but for this compound, the path is clearly illuminated with compelling scientific rationale and actionable research directions.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Neuroprotective potential of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro [mdpi.com]

- 13. Neuroprotective effects of honokiol: from chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of novel nitrones: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of Astragaloside IV in 6-hydroxydopamine-treated primary nigral cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Polyindole Based Nanocomposites and Their Applications: A Review – Material Science Research India [materialsciencejournal.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-chloro-6-nitro-1H-indole

Abstract

This application note provides a comprehensive and robust protocol for the purification of the synthetic intermediate, 5-chloro-6-nitro-1H-indole, using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is intended for researchers, chemists, and drug development professionals requiring high-purity samples of this compound for downstream applications. The methodology is built upon the fundamental principles of hydrophobic interactions and is optimized for resolution and yield. We will delve into the causal reasoning behind critical experimental choices, from stationary phase selection to mobile phase composition and gradient design, ensuring a reproducible and scalable purification strategy.

Introduction and Scientific Principle

This compound is a substituted indole derivative of significant interest as a building block in medicinal chemistry and materials science. The presence of both an electron-withdrawing nitro group and a halogen substituent on the indole scaffold makes it a versatile precursor for a variety of more complex molecules. Synthetic routes to this compound often yield a crude product containing starting materials, by-products, and isomers, necessitating a highly efficient purification step to ensure the integrity of subsequent research.